4-Benzyl-1-(2-bromobutanoyl)piperidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(2-bromobutanoyl)piperidine typically involves the reaction of 4-benzylpiperidine with 2-bromobutyryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(2-bromobutanoyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Formation of 4-Benzyl-1-(2-hydroxybutanoyl)piperidine.
Oxidation: Formation of 4-Benzyl-1-(2-carboxybutanoyl)piperidine.
Scientific Research Applications
4-Benzyl-1-(2-bromobutanoyl)piperidine is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 4-Benzyl-1-(2-bromobutanoyl)piperidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound used in scientific studies as a monoamine releasing agent.
2-Benzyl benzimidazole: Another compound with structural similarities, used in different research applications.
Uniqueness
4-Benzyl-1-(2-bromobutanoyl)piperidine is unique due to its specific bromobutanoyl functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized research applications and potential therapeutic development.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-bromobutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO/c1-2-15(17)16(19)18-10-8-14(9-11-18)12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRXIRJITLECJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214309 |
Source
|
Record name | 2-Bromo-1-[4-(phenylmethyl)-1-piperidinyl]-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-42-4 |
Source
|
Record name | 2-Bromo-1-[4-(phenylmethyl)-1-piperidinyl]-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-[4-(phenylmethyl)-1-piperidinyl]-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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